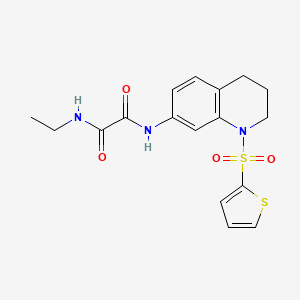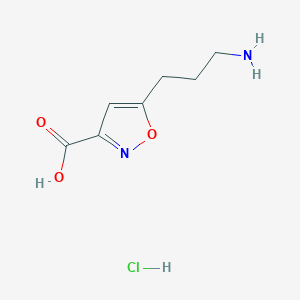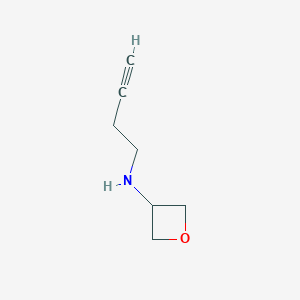![molecular formula C28H31N3O4S2 B2643426 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-20-5](/img/structure/B2643426.png)
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C28H31N3O4S2 and its molecular weight is 537.69. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research into related compounds often involves their synthesis and characterization, aiming to understand their properties or improve their yields for applications in medicinal chemistry and drug design. For example, a study by Bobeldijk et al. (1990) described a high-yield synthesis method for compounds used in the preparation of radiopharmaceuticals, indicating the importance of efficient synthesis techniques in developing diagnostic tools (Bobeldijk et al., 1990).
Applications in Photodynamic Therapy
- Certain compounds with benzamide or thiazole components have been studied for their potential in photodynamic therapy, a treatment method that uses light-activated drugs to kill cancer cells. Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, demonstrating its potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Anticancer Activity
- The search for new anticancer agents is a significant area of research. Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of benzamide derivatives for their fluorescence properties and anticancer activity, contributing to the development of novel therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Catalytic Applications
- Molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been investigated by Ghorbanloo and Alamooti (2017) for their use as catalysts in the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in chemical synthesis and industrial processes (Ghorbanloo & Alamooti, 2017).
Drug Development and Mechanism of Action Studies
- Research also focuses on understanding the mechanisms of action of compounds with potential therapeutic uses. For instance, studies on zonisamide, a drug with a sulfonamide group, have explored its anticonvulsant properties and pharmacokinetics, contributing to its application in treating epilepsy (Leppik, 2004).
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S2/c1-4-30(20-22-9-7-6-8-10-22)37(33,34)24-14-12-23(13-15-24)27(32)29-28-31(17-18-35-5-2)25-16-11-21(3)19-26(25)36-28/h6-16,19H,4-5,17-18,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPLNRLFKIDWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

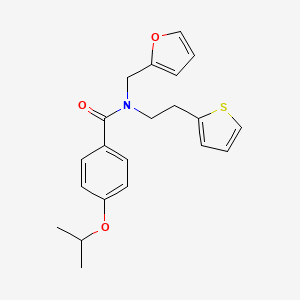
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2643346.png)
![2-(2-Methoxy-4-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2643349.png)
![2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2643350.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2643351.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride](/img/structure/B2643352.png)
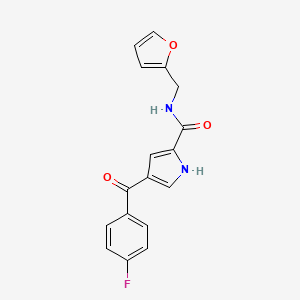
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2643357.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2643358.png)
